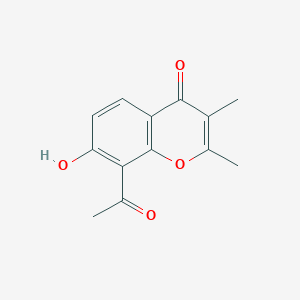
8-acetyl-7-hydroxy-2,3-dimethyl-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-acetyl-7-hydroxy-2,3-dimethyl-4H-chromen-4-one is a derivative of coumarin, a class of compounds known for their diverse biological activities Coumarins are naturally occurring lactones found in many plants and have been used in traditional medicine for centuries
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-acetyl-7-hydroxy-2,3-dimethyl-4H-chromen-4-one typically involves the condensation of 2,4-dihydroxyacetophenone with ethyl acetoacetate in the presence of a base, followed by cyclization. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
8-acetyl-7-hydroxy-2,3-dimethyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the chromenone ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.
Major Products
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Potential therapeutic agent for conditions like cancer and inflammation.
Industry: Utilized in the development of dyes, fragrances, and other chemical products.
Mechanism of Action
The mechanism of action of 8-acetyl-7-hydroxy-2,3-dimethyl-4H-chromen-4-one involves its interaction with various molecular targets. It can inhibit enzymes like cyclooxygenase and lipoxygenase, reducing inflammation and oxidative stress. The compound’s ability to intercalate with DNA also makes it a potential anticancer agent by disrupting DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
- 7-hydroxy-4-methylcoumarin
- 6-acetyl-7-hydroxy-4-methylcoumarin
- 8-formyl-7-hydroxy-4-methylcoumarin
Uniqueness
8-acetyl-7-hydroxy-2,3-dimethyl-4H-chromen-4-one stands out due to its specific acetyl and dimethyl substitutions, which confer unique chemical properties and biological activities. These modifications enhance its stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
100397-27-1 |
|---|---|
Molecular Formula |
C13H12O4 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
8-acetyl-7-hydroxy-2,3-dimethylchromen-4-one |
InChI |
InChI=1S/C13H12O4/c1-6-8(3)17-13-9(12(6)16)4-5-10(15)11(13)7(2)14/h4-5,15H,1-3H3 |
InChI Key |
WTAYXAWNPMLZED-UHFFFAOYSA-N |
SMILES |
CC1=C(OC2=C(C1=O)C=CC(=C2C(=O)C)O)C |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC(=C2C(=O)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


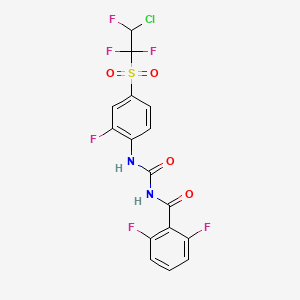

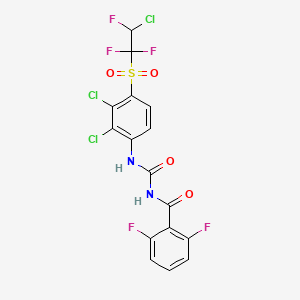
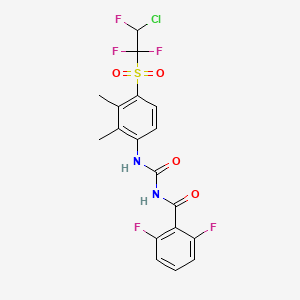
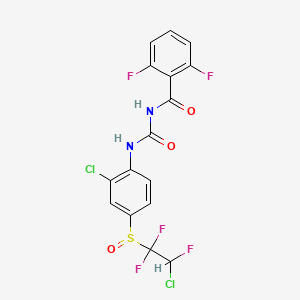
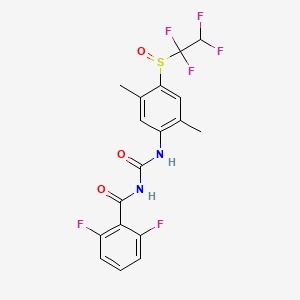
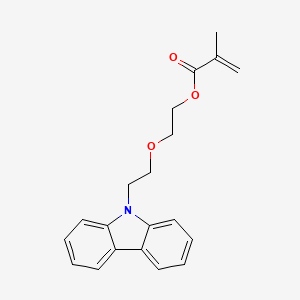
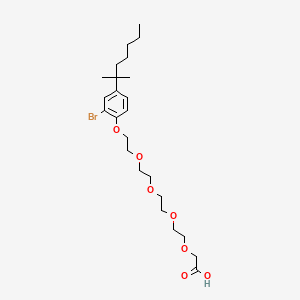
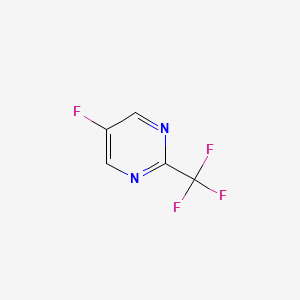
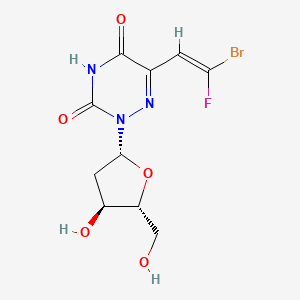
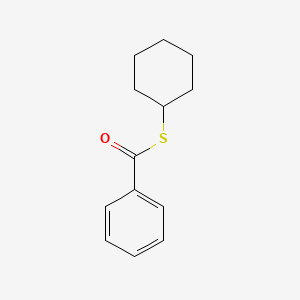
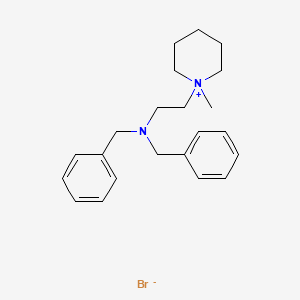
![4-(Bicyclo[3.3.1]nonan-2-yl)morpholine](/img/structure/B3044698.png)
![Bicyclo[3.3.1]nonan-3-ol](/img/structure/B3044699.png)
